Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448073-67-3
VCID: VC7580098
InChI: InChI=1S/C15H15NO4S/c17-15(14-7-4-10-20-14)16-9-8-13(11-16)21(18,19)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2
SMILES: C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3
Molecular Formula: C15H15NO4S
Molecular Weight: 305.35

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

CAS No.: 1448073-67-3

Cat. No.: VC7580098

Molecular Formula: C15H15NO4S

Molecular Weight: 305.35

* For research use only. Not for human or veterinary use.

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone - 1448073-67-3

Specification

CAS No. 1448073-67-3
Molecular Formula C15H15NO4S
Molecular Weight 305.35
IUPAC Name [3-(benzenesulfonyl)pyrrolidin-1-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C15H15NO4S/c17-15(14-7-4-10-20-14)16-9-8-13(11-16)21(18,19)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2
Standard InChI Key DRUXMEAYPXKOFM-UHFFFAOYSA-N
SMILES C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3

Introduction

Molecular Structure and Chemical Properties

Structural Composition

The compound’s structure integrates three key components:

  • A furan-2-yl group, contributing aromaticity and electrophilic reactivity.

  • A pyrrolidine ring, a five-membered secondary amine that enhances solubility and conformational flexibility.

  • A phenylsulfonyl substituent, introducing electron-withdrawing effects and stability via sulfur-oxygen bonds.

The IUPAC name, [3-(benzenesulfonyl)pyrrolidin-1-yl]-(furan-2-yl)methanone, reflects its systematic orientation (Figure 1). The SMILES notation, C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3, clarifies atom connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC15H15NO4S\text{C}_{15}\text{H}_{15}\text{NO}_{4}\text{S}
Molecular Weight305.35 g/mol
SolubilitySoluble in organic solvents
PubChem CID71805572

Synthesis and Optimization

Synthetic Routes

The synthesis of Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves multi-step reactions:

  • Sulfonylation of Pyrrolidine: Reacting pyrrolidine with benzenesulfonyl chloride under basic conditions yields 3-(phenylsulfonyl)pyrrolidine.

  • Acylation with Furan Carbonyl: Coupling the sulfonylated pyrrolidine with furan-2-carbonyl chloride via nucleophilic acyl substitution forms the final product .

A typical procedure involves refluxing intermediates in pyridine or tetrahydrofuran (THF), followed by purification via column chromatography (eluent: petroleum ether/ethyl acetate) . Yield optimization (74–82%) requires precise stoichiometry and temperature control.

Analytical Characterization

  • FTIR: Peaks at 1660 cm1^{-1} (C=O stretch) and 1134 cm1^{-1} (S=O asymmetric stretch) confirm functional groups .

  • 1^1H NMR: Signals at δ 7.8–8.2 ppm (aryl protons) and δ 3.5–4.0 ppm (pyrrolidine CH2_2) validate the structure.

Pharmacological Activities

In Vitro Anticancer Activity

MTT assays reveal dose-dependent cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC50_{50} values of 12.3 μM and 15.7 μM, respectively. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Future Directions and Applications

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine substituents or furan ring could optimize bioavailability and potency.

  • In Vivo Toxicology: Assessing pharmacokinetics and organ toxicity in animal models is critical for preclinical development.

  • Broad-Spectrum Antimicrobial Screening: Given the efficacy of related sulfonyl-containing compounds against Staphylococcus aureus and Escherichia coli, similar studies are warranted .

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